molecular formula C22H27N5O2 B6573861 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1019106-96-7

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B6573861
CAS No.: 1019106-96-7
M. Wt: 393.5 g/mol
InChI Key: UJGSDMGNXFQKNG-UHFFFAOYSA-N
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Description

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with ethyl, methyl, and pyrazolyl groups. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, heterocyclic core modifications, and implications for biological activity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-19-17(6)23-22(27-16(5)11-15(4)25-27)26(21(19)29)12-20(28)24-18-9-13(2)8-14(3)10-18/h8-11H,7,12H2,1-6H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGSDMGNXFQKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC(=CC(=C2)C)C)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analog: 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (RN: 1019107-11-9)

Feature Target Compound Compound
Acetamide Substituent 3,5-dimethylphenyl 4-(trifluoromethyl)phenyl
Electronic Effects Electron-donating methyl groups Strong electron-withdrawing CF₃ group
Lipophilicity (logP) Higher (due to methyl groups) Lower (polar CF₃ group)
Bioactivity Implications Enhanced metabolic stability Improved membrane permeability

The 4-trifluoromethylphenyl analog () replaces the dimethyl groups with a single CF₃ substituent. This modification introduces significant electronic and steric differences:

  • The CF₃ group’s electron-withdrawing nature may alter binding interactions with charged or polar residues in biological targets.
  • Reduced steric bulk compared to 3,5-dimethylphenyl could enhance conformational flexibility.

Heterocyclic Core Modifications

Key Analog: (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (EP 4 139 296 B1)

Feature Target Compound Compound
Core Structure Pyrimidinone (6-membered) Pyridazinone (6-membered, two adjacent N atoms)
Key Substituents Ethyl, methyl, pyrazolyl Chloro, pyrrolidinyloxy, pyridinyl
Molecular Weight ~450–470 g/mol (estimated) 445.2 g/mol (MS data)
Functional Implications Broad-spectrum enzyme inhibition Likely kinase or protease targeting

The pyridazinone core in ’s compound introduces adjacent nitrogen atoms, altering hydrogen-bonding and π-stacking interactions.

Research Findings and Data Analysis

Pharmacological Considerations

  • Lipophilicity : The 3,5-dimethylphenyl group (target) increases logP, favoring CNS penetration but risking off-target effects. The CF₃ analog () balances polarity and permeability.
  • Core Flexibility: Pyrimidinone (target) vs. pyridazinone () alters binding pocket compatibility. Pyridazinones are associated with kinase inhibition, while pyrimidinones may target dehydrogenases or proteases.

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